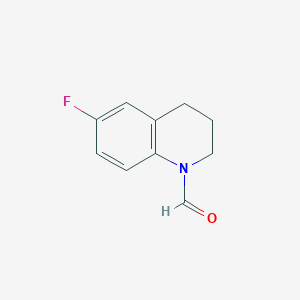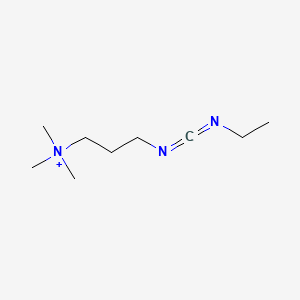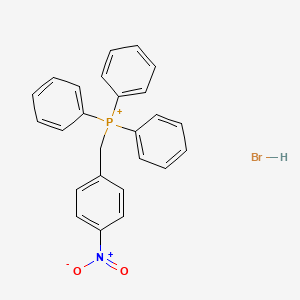
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,3,7-Triméthyl-8-(3-chlorostyryl)xanthine est un composé organique appartenant à la classe des xanthines. Les xanthines sont des dérivés de la purine avec un groupe cétone conjugué aux carbones 2 et 6 de la partie purine . . Il s'agit d'un dérivé de la caféine, modifié par un groupe chlorostyryl, qui confère des propriétés uniques à la molécule.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 1,3,7-Triméthyl-8-(3-chlorostyryl)xanthine implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la caféine, qui est un dérivé de xanthine naturel.
Introduction du groupe chlorostyryl : Le groupe chlorostyryl est introduit par une réaction avec le 3-chlorostyrène. Cette réaction est généralement effectuée en milieu basique, en utilisant une base forte comme l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) pour déprotoner la caféine et faciliter l'addition nucléophile au dérivé styrène.
Conditions de réaction : La réaction est généralement conduite dans un solvant aprotique tel que le diméthylsulfoxyde (DMSO) ou le tétrahydrofurane (THF) à des températures élevées (environ 80-100 °C) pour garantir une conversion complète.
Méthodes de Production Industrielle
La production industrielle de 1,3,7-Triméthyl-8-(3-chlorostyryl)xanthine suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela implique :
Réacteurs discontinus ou à écoulement continu : Utilisation de réacteurs discontinus ou à écoulement continu pour maintenir des conditions de réaction constantes et améliorer le rendement.
Purification : Le produit est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités.
Analyse Des Réactions Chimiques
Types de Réactions
La 1,3,7-Triméthyl-8-(3-chlorostyryl)xanthine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) pour réduire le groupe chlorostyryl.
Substitution : Le groupe chlorostyryl peut subir des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des thiols pour former des dérivés substitués.
Réactifs et Conditions Courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre ou le borohydrure de sodium (NaBH4) dans le méthanol.
Substitution : Nucléophiles tels que des amines ou des thiols en présence d'une base comme la triéthylamine (TEA).
Principaux Produits Formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec des groupes chlorostyryl hydrogénés.
Substitution : Dérivés substitués avec divers groupes fonctionnels remplaçant l'atome de chlore.
4. Applications de Recherche Scientifique
La 1,3,7-Triméthyl-8-(3-chlorostyryl)xanthine possède plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de xanthine et leurs interactions avec divers réactifs.
Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier ses interactions avec les récepteurs de l'adénosine.
Médecine : Exploré pour des applications thérapeutiques potentielles, y compris son rôle d'antagoniste des récepteurs de l'adénosine, qui pourrait avoir des implications dans le traitement de maladies telles que l'asthme et certaines maladies neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés bioactifs.
5. Mécanisme d'Action
Le mécanisme d'action de la 1,3,7-Triméthyl-8-(3-chlorostyryl)xanthine implique son interaction avec les récepteurs de l'adénosine. En tant qu'antagoniste des récepteurs de l'adénosine, il se lie à ces récepteurs et inhibe leur activité. Cela conduit à divers effets physiologiques, tels qu'une vigilance accrue et une bronchodilatation. Le composé cible principalement les récepteurs A1 et A2A de l'adénosine, en modulant leurs voies de signalisation et en influençant les réponses cellulaires .
Applications De Recherche Scientifique
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology: Investigated for its effects on biological systems, particularly its interactions with adenosine receptors.
Medicine: Explored for potential therapeutic applications, including its role as an adenosine receptor antagonist, which may have implications in treating conditions like asthma and certain neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for synthesizing other bioactive compounds.
Mécanisme D'action
The mechanism of action of 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine involves its interaction with adenosine receptors. As an adenosine receptor antagonist, it binds to these receptors and inhibits their activity. This leads to various physiological effects, such as increased alertness and bronchodilation. The compound primarily targets A1 and A2A adenosine receptors, modulating their signaling pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Composés Similaires
Caféine : 1,3,7-Triméthylxanthine, un stimulant bien connu présent dans le café et le thé.
Théophylline : 1,3-Diméthylxanthine, utilisée comme bronchodilatateur dans le traitement des maladies respiratoires.
Théobromine : 3,7-Diméthylxanthine, présente dans le chocolat et connue pour ses effets stimulants légers.
Unicité
La 1,3,7-Triméthyl-8-(3-chlorostyryl)xanthine est unique en raison de la présence du groupe chlorostyryl, qui lui confère des propriétés chimiques et biologiques distinctes. Cette modification améliore sa capacité à interagir avec les récepteurs de l'adénosine et fournit un profil pharmacologique différent par rapport à d'autres dérivés de xanthine.
Propriétés
Formule moléculaire |
C16H15ClN4O2 |
|---|---|
Poids moléculaire |
330.77 g/mol |
Nom IUPAC |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,9-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-13-14(19)20(2)16(23)21(3)15(13)22/h4-9H,1-3H3/b8-7+ |
Clé InChI |
MHYRUZOJQQLLQS-BQYQJAHWSA-N |
SMILES isomérique |
CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)/C=C/C3=CC(=CC=C3)Cl |
SMILES canonique |
CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)C=CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)



![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)









